molecular formula C4H7N3O B1521830 3-Ethyl-1,2,4-oxadiazol-5-amine CAS No. 3663-40-9

3-Ethyl-1,2,4-oxadiazol-5-amine

Cat. No.: B1521830
CAS No.: 3663-40-9
M. Wt: 113.12 g/mol
InChI Key: HGPUJQWMCPURNO-UHFFFAOYSA-N
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Description

3-Ethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is a white solid that is insoluble in water but soluble in organic solvents.

Biochemical Analysis

Cellular Effects

Oxadiazoles have been shown to have a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxadiazoles have been synthesized and studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Ethyl-1,2,4-oxadiazol-5-amine at different dosages in animal models have not been reported. The effects of other oxadiazoles have been studied in animal models, and these studies often reveal threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well known. Oxadiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Other oxadiazoles can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. Other oxadiazoles can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with nitriles under acidic conditions to form the oxadiazole ring. Another approach involves the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or acyl chlorides, in the presence of dehydrating agents like phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted oxadiazoles with various functional groups.

Scientific Research Applications

3-Ethyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives have shown promise in inhibiting specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

    1,2,3-Oxadiazole: Another isomer with different nitrogen atom positioning, affecting its reactivity and applications.

    1,2,5-Oxadiazole: Known for its use in energetic materials due to its stability and high nitrogen content.

    1,3,4-Oxadiazole: Often used in pharmaceuticals for its bioactive properties.

Uniqueness: 3-Ethyl-1,2,4-oxadiazol-5-amine is unique due to its specific ring structure, which provides distinct reactivity and stability compared to other oxadiazole isomers

Properties

IUPAC Name

3-ethyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPUJQWMCPURNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672495
Record name 3-Ethyl-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-40-9
Record name 3-Ethyl-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-1,2,4-oxadiazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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